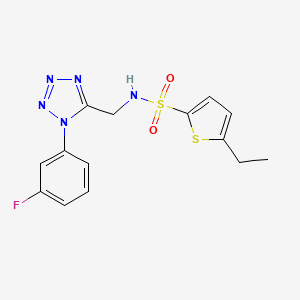

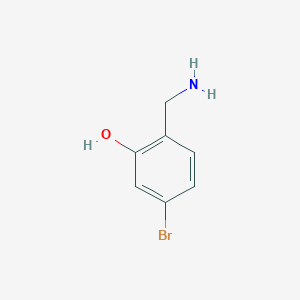

![molecular formula C23H28ClN5O B3012946 1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine CAS No. 2097858-67-6](/img/structure/B3012946.png)

1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine is a synthetic molecule that appears to be designed for pharmacological purposes, given the presence of a piperazine moiety which is commonly found in various pharmaceutical agents. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and potential pharmacological activities.

Synthesis Analysis

The synthesis of related chlorophenyl piperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine is described, with a total yield of 48.2% . Similarly, the synthesis of 1-(3-chlorophenyl) piperazine from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride followed by reaction with 1-bromo-3-chloropropane is reported . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of chlorophenyl piperazine derivatives is often confirmed using spectroscopic methods such as IR and 1H-NMR . The crystal structure of a related compound, 1-(4-chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate, reveals a tetrahedral coordination of the Zn atom by Cl atoms and various intermolecular interactions, including hydrogen bonds and π-π stacking . These structural analyses are crucial for understanding the molecular conformation and potential reactive sites of the compound.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl piperazine derivatives can be influenced by the presence of substituents on the aromatic ring and the piperazine nitrogen atoms. The compounds may undergo further functionalization or participate in the formation of salts, as seen in the zincate example . The antinociceptive agents mentioned in one study suggest that the arylpiperazinyl substructure is critical for biological activity, which may involve interactions with noradrenergic and/or serotoninergic systems .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, related compounds exhibit properties that are significant for their pharmacological profiles. For example, the antinociceptive properties of certain chlorophenyl piperazine derivatives are comparable to morphine, and their activity can be modulated by reserpine, indicating their potential interaction with neurotransmitter systems . The solubility, stability, and hydrogen bonding capacity, as seen in the zincate salt, are also important for drug formulation and bioavailability .

Scientific Research Applications

Structural and Electronic Properties of Anticonvulsant Drugs

Research by Georges et al. (1989) examined the crystal structures of three anticonvulsant compounds, including analysis through X-ray diffraction and ab initio molecular-orbital calculations. The study provides insights into the structural inclination and electronic delocalization within the molecular framework of similar compounds Structural and electronic properties of anticonvulsant drugs.

Molecular Interaction with CB1 Cannabinoid Receptor

A study focused on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with a similar structural framework) with the CB1 cannabinoid receptor. Using AM1 molecular orbital method and conformational analysis, this research provides a foundation for understanding how similar compounds interact with biological targets Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor.

Anticancer and Antituberculosis Studies

Mallikarjuna et al. (2014) explored the synthesis, anticancer, and antituberculosis activities of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, shedding light on the therapeutic potential of structurally related compounds. This research demonstrates the importance of structural modification in enhancing biological activity and specificity Synthesis, anticancer and antituberculosis studies for [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates.

Synthesis and Pharmacological Effects

Fuller et al. (1981) investigated the synthesis and pharmacological effects of 1-(m-Chlorophenyl)piperazine (CPP), focusing on its serotonin receptor agonist properties. This study contributes to the understanding of the pharmacodynamics and potential therapeutic applications of compounds within this chemical class Disposition and pharmacological effects of m-Chlorophenylpiperazine in rats.

properties

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN5O/c24-19-5-1-2-7-21(19)27-12-14-29(15-13-27)23(30)17-8-10-28(11-9-17)22-16-18-4-3-6-20(18)25-26-22/h1-2,5,7,16-17H,3-4,6,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLILYSKLZHRJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

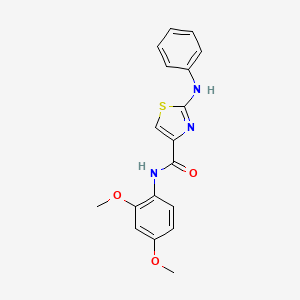

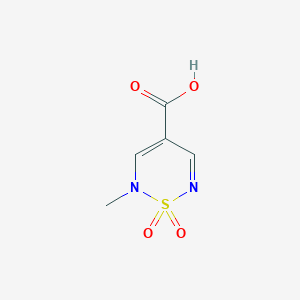

![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)

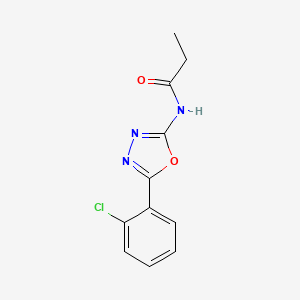

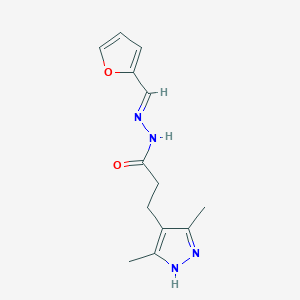

![1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012864.png)

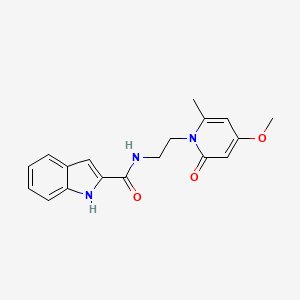

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone](/img/structure/B3012866.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012875.png)